1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone
Description
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4S/c1-29-20-12-14-21(15-13-20)30(27,28)22-16-25(17-22)24(26)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22-23H,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYKCWIECSVWGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the coupling of the azetidine derivative with diphenylethanone under suitable reaction conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, often using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, which can modulate the activity of enzymes or receptors. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1. Diphenylethanone Derivatives
- 1-(2-Hydroxy-4-methylphenyl)-2,2-diphenylethanone [133859-04-8] Structure: Retains the diphenylethanone core but replaces the azetidine-sulfonyl group with a hydroxyl and methyl-substituted phenyl ring. Properties: Lower molecular weight (302.37 g/mol) and higher polarity due to the hydroxyl group. Synthesized via Fries rearrangement .
- 1-(3,4-Dihydroxy-5-nitrophenyl)-2,2-diphenylethanone Structure: Features nitro and dihydroxy substituents on the phenyl ring. Reported in hydroxyacetophenone handbooks .
Sulfonyl-Containing Analogues
2.2.1. 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Structure: Combines a triazole ring, sulfonylphenyl group, and phenylethanone core.
- Key Difference : The triazole-thioether linkage introduces sulfur-based reactivity distinct from the azetidine’s nitrogen-centered chemistry.
2.2.2. 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone
- Structure : Sulfanyl (S–) group instead of sulfonyl (SO₂–), attached to a methylimidazopyridine ring.
- Properties : Reduced polarity compared to sulfonyl derivatives. Registered in chemical databases (CAS 478029-64-0) .
Heterocyclic Analogues
2.3.1. 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone
- Structure: Anilino group replaces azetidine, with a 4-methoxy-2-methyl substitution.
- Properties: Charge-transfer capabilities noted in crystallographic studies .
- Key Difference: The anilino group’s planar geometry contrasts with the puckered azetidine ring, affecting molecular packing and solubility.
Tabulated Comparison of Key Properties
Research Findings and Implications
- Sulfonyl vs. Sulfanyl Groups : Sulfonyl derivatives (e.g., ) exhibit higher polarity and stability compared to sulfanyl analogues, impacting pharmacokinetics.
- Heterocyclic Rigidity: The azetidine ring’s constrained geometry may enhance binding specificity in biological targets compared to flexible anilino or thioether linkages .
Biological Activity
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone is a complex organic compound notable for its unique structural features, which include an azetidine ring, a sulfonyl group, and a diphenylethanone moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and mechanisms of action.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C24H23NO4S
- Molecular Weight : 427.5 g/mol
- CAS Number : 1797874-27-1
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems.
Target Enzymes
The compound is known to interact with transpeptidase enzymes , which are critical in bacterial cell wall synthesis. By binding to these enzymes, it inhibits their activity, leading to the disruption of cell wall formation and ultimately affecting bacterial viability.
Biochemical Pathways
The inhibition of transpeptidase enzymes interferes with the biochemical pathways responsible for bacterial cell wall synthesis, resulting in bactericidal effects. This mechanism positions the compound as a potential candidate for antibiotic development.
Biological Activity
Preliminary studies on similar compounds suggest that this compound exhibits several notable biological activities:
- Antibacterial Activity : The compound's ability to inhibit bacterial growth has been demonstrated in various assays.
- Antifungal Properties : Some studies indicate potential efficacy against fungal pathogens.
Case Studies and Research Findings
Research on related compounds has provided insights into the biological activity of this compound. For instance:
-
Study on Antibacterial Efficacy :
- A study demonstrated that derivatives of sulfonamide compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the azetidine ring and sulfonyl group was crucial for enhancing this activity.
-
Mechanistic Studies :
- Investigations into the binding affinity of similar compounds to transpeptidase enzymes have shown that modifications in the chemical structure can significantly influence their inhibitory potency.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4'-Methylsulfonylacetophenone | C9H10O3S | Contains a methylsulfonyl group; simpler structure |
| N-(4-Methoxyphenyl)-2-(methylsulfonamido)acetamide | C12H15N2O3S | Features a methoxy group; different functionalization |
| Sulfanilamide | C6H8N2O2S | A simpler sulfonamide; lacks complex ring structures |
The complexity and specific functional groups of this compound differentiate it from these similar compounds, potentially leading to unique biological activities and applications.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone, and how should they be applied?
- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase to assess purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural features, such as the sulfonyl group and azetidine ring. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation. Cross-reference spectral data with known standards to resolve ambiguities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Follow hazard guidelines for sulfonyl-containing compounds:
- Use fume hoods to avoid inhalation of aerosols (respiratory toxicity category 3) .
- Wear nitrile gloves and lab coats to prevent skin/eye irritation (category 2A/2) .
- Store in sealed containers under inert gas (e.g., nitrogen) to prevent degradation .
- Emergency measures: For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology :
- Solvent selection : Use polar aprotic solvents (e.g., DMF, toluene) under inert atmospheres to minimize side reactions .
- Temperature control : Maintain reactions at 60–80°C for azetidine ring stability .
- Catalysts : Employ palladium-based catalysts for Suzuki-Miyaura coupling of diphenylethanone precursors .
- Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates via column chromatography .
Advanced Research Questions
Q. What computational methods can predict the reactivity of the sulfonyl-azetidine moiety in drug design contexts?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
- Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes with sulfur-binding pockets) .
- Validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy) to correlate computational and empirical reactivity .
Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodology :
- Dose-response assays : Test across a wide concentration range (nM to μM) to distinguish therapeutic vs. toxic thresholds .
- Cell-line specificity : Compare activity in prokaryotic (e.g., E. coli) vs. eukaryotic (e.g., HeLa) models to identify target selectivity .
- Structural analogs : Synthesize derivatives with modified sulfonyl or azetidine groups to isolate pharmacophores .
Q. What experimental strategies elucidate the degradation pathways of this compound under environmental conditions?
- Methodology :
- Hydrolysis studies : Incubate in aqueous buffers (pH 2–12) at 25–50°C and analyze degradation products via LC-MS .
- Photostability : Expose to UV light (254 nm) and monitor sulfonyl bond cleavage via infrared (IR) spectroscopy .
- Microbial degradation : Use soil microcosms to assess biodegradation rates and identify metabolites via GC-MS .
Methodological Notes for Experimental Design
- Contradiction resolution : If conflicting data arise (e.g., solvent effects on yield), use a factorial design of experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) .
- Data validation : Cross-check analytical results with independent techniques (e.g., NMR + X-ray crystallography) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
